molecular formula C14H12N2O4S2 B11667181 (5E)-5-(4-methoxy-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(4-methoxy-3-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11667181
M. Wt: 336.4 g/mol
InChI Key: LPHMTQBHAJNMCN-XYOKQWHBSA-N
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Description

(5E)-5-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxy-nitrophenyl group, and a prop-2-en-1-yl substituent. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 4-methoxy-3-nitrobenzaldehyde with 3-(prop-2-en-1-yl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy or nitro positions, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA synthesis. These actions are mediated through its functional groups, which can form covalent bonds or engage in non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Nitrophenyl Derivatives: Compounds containing a nitrophenyl group.

    Methoxy Substituted Compounds: Compounds with methoxy groups attached to aromatic rings.

Uniqueness

(5E)-5-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

(5E)-5-[(4-methoxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H12N2O4S2/c1-3-6-15-13(17)12(22-14(15)21)8-9-4-5-11(20-2)10(7-9)16(18)19/h3-5,7-8H,1,6H2,2H3/b12-8+

InChI Key

LPHMTQBHAJNMCN-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-]

Origin of Product

United States

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